molecular formula C16H15N3O3 B12174292 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B12174292
M. Wt: 297.31 g/mol
InChI Key: RRHDBXLMPRZZFY-UHFFFAOYSA-N
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Description

2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Hydroxylation: Introduction of the hydroxyl group at the 3-position of the benzoxazine ring.

    Acetamide Formation: Coupling of the benzoxazine derivative with pyridin-2-ylmethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: Reduction of the benzoxazine ring can lead to the formation of benzoxazolidines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoxazine ring or the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand in catalytic reactions.

    Material Science: Potential use in the development of polymers and advanced materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antimicrobial Activity: May exhibit antimicrobial properties against certain pathogens.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Therapeutic Applications: Possible use in the treatment of diseases due to its biological activity.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Chemical Manufacturing: Intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-2H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazines: Compounds with similar benzoxazine rings.

    Pyridine Derivatives: Compounds containing pyridine moieties.

Uniqueness

The unique combination of the benzoxazine ring and the pyridin-2-ylmethylacetamide moiety may confer distinct biological and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

2-(3-oxo-4H-1,4-benzoxazin-2-yl)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C16H15N3O3/c20-15(18-10-11-5-3-4-8-17-11)9-14-16(21)19-12-6-1-2-7-13(12)22-14/h1-8,14H,9-10H2,(H,18,20)(H,19,21)

InChI Key

RRHDBXLMPRZZFY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(O2)CC(=O)NCC3=CC=CC=N3

Origin of Product

United States

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